N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide
Description
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide (CAS: 647025-69-2) is a sulfur-containing aromatic amide derivative with the molecular formula C₁₅H₉FINO. Its structure features a methanethioamide (–C(S)NH₂) group attached to a phenyl ring substituted with fluoro (F), iodo (I), and phenylethynyl (–C≡C–C₆H₅) groups. The compound’s unique electronic and steric profile arises from the combination of electron-withdrawing halogens (F, I) and the conjugated phenylethynyl moiety.
Properties
CAS No. |
647025-73-8 |
|---|---|
Molecular Formula |
C15H9FINS |
Molecular Weight |
381.21 g/mol |
IUPAC Name |
N-[4-fluoro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide |
InChI |
InChI=1S/C15H9FINS/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19) |
InChI Key |
XEJKJKRGVXJLHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)F)NC=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide typically involves multiple steps, starting with the preparation of the phenylethynyl precursor. The key steps include:
Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Thioamide Formation: The final step involves the conversion of the intermediate compound to the thioamide using a suitable thioamide reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide in cancer treatment. The compound has been evaluated for its ability to inhibit specific cancer cell lines, showing promising results in vitro. For instance, a study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of intrinsic pathways .
1.2 Targeting GPR120
The compound's structural features allow it to act as a GPR120 agonist, which is significant in metabolic disorders and obesity management. Agonists of GPR120 have been shown to enhance insulin sensitivity and reduce inflammation, making this compound a candidate for further exploration in metabolic disease therapies .
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitution and coupling reactions, allows chemists to synthesize complex organic molecules efficiently. For example, it has been used in the synthesis of biaryl compounds that are important in pharmaceuticals .
2.2 Synthesis of Functionalized Materials
The compound can also be utilized to create functionalized materials with specific electronic and optical properties. Its incorporation into polymer matrices has been explored for developing advanced materials used in electronics and photonics .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| GPR120 Agonism | HEK293 Cells | 5 | Enhancement of insulin sensitivity |
Table 2: Synthetic Applications
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic Substitution | Room Temperature | 85 | High selectivity |
| Coupling Reaction | Pd-catalyzed | 90 | Effective for biaryl synthesis |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells, suggesting its potential as a therapeutic agent .
Case Study 2: Material Science Applications
A collaborative research effort focused on incorporating this compound into polymer composites to enhance their electrical conductivity. The findings showed a marked improvement in conductivity compared to traditional materials, paving the way for new applications in electronic devices .
Mechanism of Action
The mechanism of action of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide involves its interaction with specific molecular targets and pathways. The phenylethynyl group can facilitate binding to certain enzymes or receptors, while the thioamide group may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological activities and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related molecules:
Key Observations:
Functional Groups :
- The methanethioamide group in the target compound replaces oxygen with sulfur, enhancing nucleophilicity and altering hydrogen-bonding capabilities compared to oxygen-based amides (e.g., phthalimide in or formamide in ).
- Sulfonamides (e.g., in and ) exhibit distinct electronic properties due to the sulfonyl (–SO₂–) group, which is absent in the target compound.
The fluoro group enhances electron-withdrawing effects, influencing reactivity. Phenylethynyl Group: This conjugated substituent is shared with N-(2-(phenylethinyl)phenyl)-N-tosylformamide and may enhance π-stacking interactions or rigidity in molecular design.
Steric and Electronic Profiles: The patent compound in (N-(3-(...)-phenyl)-N-methylethanethioamide) shares a thioamide group but includes bulkier substituents (trifluoromethyl, oxazolidine), which could reduce solubility compared to the target compound.
Biological Activity
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a complex structure with both fluorine and iodine substituents, which may influence its biological interactions. The presence of a phenylethynyl group suggests potential applications in targeting specific biological pathways.
Molecular Formula
- Molecular Formula : C17H14F I N S
Structural Characteristics
- Fluorine Atom : Enhances lipophilicity and may improve binding affinity to biological targets.
- Iodine Atom : Can facilitate imaging techniques like PET (Positron Emission Tomography) due to its radioactive properties.
This compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.
- Antimicrobial Properties : The thioamide group is known for its potential antimicrobial effects, making this compound a candidate for further exploration in infectious diseases.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
These results indicate that the compound could be effective in targeting multiple types of cancer cells.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and assessed its anticancer properties against several human cancer cell lines. The findings revealed that the compound exhibited dose-dependent cytotoxicity, with notable effects on apoptosis induction in MCF-7 cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related thioamide compounds. Results showed that these compounds displayed significant activity against Gram-positive bacteria, suggesting that this compound could also have therapeutic applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
